![molecular formula C11H9BrFN3 B6299399 (5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole CAS No. 2268741-11-1](/img/structure/B6299399.png)
(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a useful research compound. Its molecular formula is C11H9BrFN3 and its molecular weight is 282.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.99639 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrole and triazole moiety, contributing to its biological activity. This article examines its biological properties, particularly its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase), and discusses relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉BrFN₃, with a molar mass of 282.11 g/mol. The presence of bromine and fluorine atoms enhances its reactivity and potential interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₁H₉BrFN₃ |
Molar Mass | 282.11 g/mol |
CAS Number | 2268741-11-1 |
Inhibition of RIP1 Kinase
Research indicates that this compound acts as a potent inhibitor of RIP1 kinase. This kinase is crucial in regulating cell death and inflammation pathways. By inhibiting RIP1 kinase activity, this compound may offer therapeutic benefits for conditions like neurodegenerative diseases and cancer.
Mechanism of Action :
The inhibition mechanism involves the binding of the compound to the ATP-binding site of RIP1 kinase. This interaction prevents the phosphorylation of downstream signaling molecules involved in apoptosis and inflammatory responses.
Antibacterial Activity
While the primary focus has been on its role in inhibiting RIP1 kinase, preliminary studies suggest potential antibacterial properties as well. The structure–activity relationship (SAR) studies indicate that variations in substituents can influence antibacterial efficacy against various Gram-positive bacteria.
Study 1: RIP1 Kinase Inhibition
A recent study explored the effects of this compound on cellular models of inflammation. The results showed a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups. This suggests its potential utility in managing inflammatory diseases.
Study 2: Structure–Activity Relationship Analysis
In another investigation focusing on SAR among triazole derivatives, it was found that modifications to the phenyl group significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains such as Staphylococcus aureus.
科学的研究の応用
Research has highlighted the compound's ability to inhibit RIP1 kinase, which plays a crucial role in cell signaling related to several diseases. This inhibition has therapeutic implications for conditions such as:
- Neurodegenerative Disorders : Potential applications in diseases like Alzheimer's and Parkinson's.
- Cancer : Targeting RIP1 kinase may provide new avenues for cancer treatment by modulating apoptosis and inflammatory responses.
Synthetic Applications
The synthesis of (5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves several key steps that allow for further chemical modifications. Its reactivity can be explored through various transformations that enhance its utility in organic synthesis.
Case Studies and Research Findings
- Inhibition of RIP1 Kinase : Studies have demonstrated that this compound effectively inhibits RIP1 kinase. This has been linked to reduced inflammation and modulation of apoptotic pathways in cellular models.
- Pharmacokinetics and Toxicity Profiles : Ongoing research focuses on understanding the pharmacokinetics and toxicity of this compound to assess its viability as a drug candidate. Initial findings suggest favorable profiles that warrant further exploration.
- Potential Drug Development : The compound's unique properties and biological activities position it as a promising candidate for drug development aimed at treating inflammatory diseases and cancers.
特性
IUPAC Name |
(5R,7R)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIYYDYEGITLS-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N2C(=NC(=N2)Br)[C@@H]1F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。